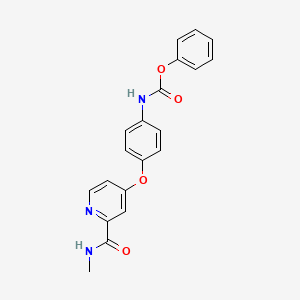
1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium is an organic compound belonging to the class of pyrrolidinium salts This compound is characterized by a pyrrolidinium ring substituted with a methyl group and a 3-phenyl-propoxycarbonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium typically involves the following steps:
Formation of the Pyrrolidinium Ring: The pyrrolidinium ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinium ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1-(3-phenyl-propyl)-pyrrolidinium
- 1-Methyl-1-(3-phenyl-propoxycarbonyl)-pyrrolidinium
- 1-Methyl-1-(3-phenyl-propoxy)-pyrrolidinium
Uniqueness: 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H24INO2 |
|---|---|
Molekulargewicht |
389.27 g/mol |
IUPAC-Name |
3-phenylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C16H24NO2.HI/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15;/h2-4,8-9H,5-7,10-14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IYIKFDJFPVYVHN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


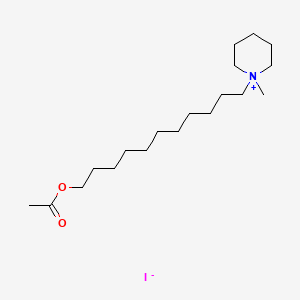
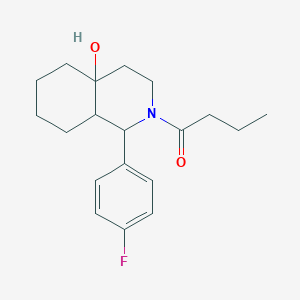
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)
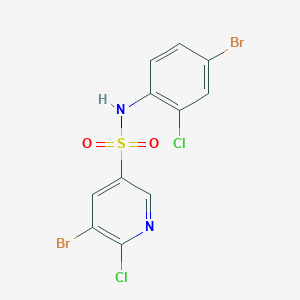
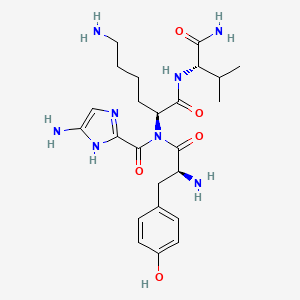
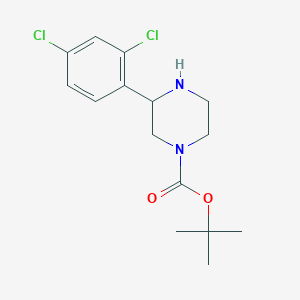
![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)
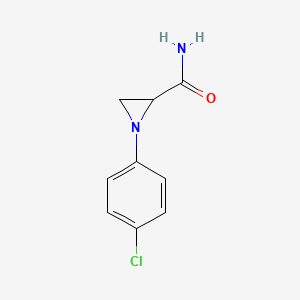

![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)

